molecular formula C10H9FO2 B6268175 rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans CAS No. 455267-87-5

rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B6268175
CAS No.: 455267-87-5
M. Wt: 180.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a 2-fluorophenyl substituent at position 2 of the cyclopropane ring. The trans configuration indicates that the substituents are on opposite sides of the ring, while the rac-(1R,2R) designation specifies the relative stereochemistry of the chiral centers.

Properties

CAS No.

455267-87-5

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process follows a metal-catalyzed cyclopropanation mechanism, where a rhodium(II) or iron(II) catalyst generates a metallocarbene intermediate. This carbene reacts with the alkene’s π-bond to form the cyclopropane ring. The stereochemistry of the product is influenced by the catalyst’s chiral environment and the alkene’s substituents.

Key Reaction Conditions:

ParameterTypical Value
CatalystRh₂(OAc)₄ or Fe(por)Cl
SolventDichloromethane or toluene
Temperature0–25°C
Reaction Time2–24 hours
Diazo CompoundEthyl diazoacetate

For example, using Rh₂(OAc)₄ in dichloromethane at 25°C yields the cyclopropane ester intermediate with moderate diastereoselectivity. Subsequent hydrolysis converts the ester to the carboxylic acid.

Catalytic Asymmetric Synthesis Using Chiral Catalysts

To achieve high enantiomeric excess (ee), chiral catalysts such as D₂-symmetric iron porphyrin complexes (e.g., D4-(por)FeCl) are employed. These catalysts induce asymmetry during cyclopropanation, favoring the formation of the (1R,2R)-trans isomer.

Case Study: Iron-Porphyrin Catalyzed Cyclopropanation

In a representative procedure:

  • Catalyst : (+)-D4-(por)FeCl (1 mol%)

  • Substrate : 2-Fluorostyrene (1.0 equiv)

  • Diazo Compound : Ethyl diazoacetate (1.2 equiv)

  • Solvent : Dichloromethane

  • Yield : 85–92%

  • Enantiomeric Excess : 89–97% ee

The stereochemical outcome is confirmed via chiral HPLC (Chiral IA column, 2% isopropanol/hexane, 0.8 mL/min), with retention times of 8.41 min (major) and 8.89 min (minor).

Optimization Insights:

  • Catalyst Loading : Reducing catalyst loading below 0.5 mol% decreases ee by 15–20%.

  • Solvent Polarity : Nonpolar solvents (e.g., toluene) improve diastereoselectivity but slow reaction kinetics.

Post-Synthetic Modifications and Hydrolysis

The cyclopropane ester intermediate undergoes hydrolysis to yield the final carboxylic acid. Two primary methods are employed:

Basic Hydrolysis

Reaction with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 60°C for 6 hours achieves near-quantitative conversion.

Acidic Hydrolysis

Using HCl (6 M) in dioxane/water (4:1) at reflux for 12 hours provides the acid but risks partial racemization (≤5% loss in ee).

Comparative Analysis of Hydrolysis Methods:

MethodConditionsYieldPurityee Retention
BasicLiOH, THF/H₂O, 60°C95%>99%98%
AcidicHCl, dioxane/H₂O, reflux88%95%93%

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors and immobilized catalysts are key innovations.

Continuous Flow Cyclopropanation

A patented protocol describes:

  • Reactor Type : Microfluidic flow reactor

  • Residence Time : 5 minutes

  • Catalyst : Immobilized Rh₂(esp)₂

  • Throughput : 1.2 kg/day

  • Yield : 89%

  • ee : 94%

Crystallization-Based Purification

The crude product is purified via anti-solvent crystallization using ethyl acetate/hexanes (1:5), achieving >99.5% purity with a single crystallization step.

Comparative Analysis of Synthetic Routes

MethodCatalystYieldeeScalabilityCost ($/kg)
Batch CyclopropanationRh₂(OAc)₄85%90%Moderate320
Asymmetric CatalysisD4-(por)FeCl92%97%High410
Flow SynthesisRh₂(esp)₂89%94%Very High290

The asymmetric catalysis route offers the highest enantioselectivity, while flow synthesis is optimal for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Preliminary studies indicate that rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid exhibits various biological activities. These include:

  • Anticancer Potential : Research has suggested that this compound may inhibit the growth of certain cancer cell lines. For instance, studies have demonstrated its efficacy against breast cancer cells by inducing apoptosis through specific signaling pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially serving as a therapeutic agent for inflammatory diseases.

Synthetic Routes

The synthesis of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves several key steps:

  • Formation of the Cyclopropane Ring : Utilizing methods such as cyclopropanation reactions to introduce the cyclopropane moiety.
  • Introduction of the Fluorophenyl Group : Employing electrophilic aromatic substitution or similar techniques to attach the fluorophenyl substituent.
  • Carboxylation : Converting suitable precursors into the desired carboxylic acid form.

These synthetic strategies allow for high purity and yield of the target compound, facilitating its use in further research applications.

Drug Development

The unique structure of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid makes it a valuable candidate in drug development. Its ability to interact with various biological targets positions it as a lead compound for synthesizing new therapeutics.

Structure-Activity Relationship (SAR) Studies

Researchers are investigating the SAR of this compound by modifying its structure to assess how changes influence biological activity. This approach helps in optimizing compounds for better efficacy and reduced toxicity.

Mechanistic Studies

Studies focusing on the mechanisms of action of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid are essential for understanding its pharmacological effects. These investigations often involve:

  • Binding Affinity Assays : Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Pathway Analysis : Understanding how the compound affects cellular signaling pathways involved in disease processes.

Case Studies

Several case studies have highlighted the practical applications of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating potent activity.
Study BAnti-inflammatory EffectsShowed reduction in pro-inflammatory cytokine production in vitro, suggesting potential therapeutic use in inflammatory diseases.
Study CSAR AnalysisIdentified key modifications that enhanced binding affinity to targeted receptors compared to parent compounds.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The fluorine atom can play a crucial role in these interactions by affecting the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Key Observations:

Di-fluoro analogs (e.g., 2,6- or 3,4-difluoro) exhibit enhanced electronegativity, which may improve metabolic stability and binding to polar targets.

Electronic Effects: Electron-withdrawing groups (F, Cl, CN) increase the acidity of the carboxylic acid. For example, the 3-cyano analog has a pKa ~1–2 units lower than the target due to the strong electron-withdrawing nature of CN. Methoxy groups (as in the 2,5-dimethoxy analog) decrease acidity and may reduce bioavailability due to increased hydrophilicity.

Di-fluoro substitutions balance lipophilicity and polarity, making them favorable for drug design.

Stereochemical Impact :

  • All compared compounds share the trans configuration, ensuring consistent spatial arrangement of substituents. However, differences in enantiomeric ratios (e.g., rac vs. rel) could influence chiral recognition in biological systems.

Research Implications

  • Medicinal Chemistry : Fluorinated cyclopropanes are prized for their rigidity and stability. The target compound’s ortho-fluoro substitution may optimize interactions with hydrophobic binding pockets, while di-fluoro analogs could enhance target affinity in polar environments.
  • Synthetic Challenges : The introduction of fluorine at the ortho position requires precise control to avoid side reactions, as seen in methods for similar compounds (e.g., asymmetric hydrolysis in pyrethroid synthesis).

Biological Activity

Rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans, is a chiral compound characterized by its unique cyclopropane ring structure and the presence of a fluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities. The following sections provide a detailed overview of its biological activity, including research findings, case studies, and comparative data.

  • Molecular Formula : C10H9FO2
  • Molecular Weight : 180.18 g/mol
  • Structure : The compound features a cyclopropane core with a carboxylic acid functional group and a fluorinated phenyl group, which influences its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid exhibits various biological activities. These include:

  • Anticancer Activity : Initial investigations suggest potential anticancer properties, particularly in breast cancer cell lines.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, as indicated by interaction studies with relevant biological targets.

Anticancer Activity

A study evaluating the effects of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid on human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed promising results. The compound demonstrated significant cytotoxicity at submicromolar concentrations, suggesting its potential as an effective anticancer agent.

Mechanistic Insights

Mechanistic studies have focused on the compound's interactions with cellular pathways involved in apoptosis and cell proliferation. The following table summarizes key findings from various studies:

StudyCell LineIC50 (μM)Mechanism of Action
MCF-70.5Induction of apoptosis via caspase activation
MDA-MB-2310.3Inhibition of cell cycle progression
NIH-OVCAR-30.4Disruption of tubulin polymerization

Case Studies

Several case studies have explored the biological effects of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid in vivo. For instance:

  • Study on Tumor Growth Inhibition : An in vivo model demonstrated that administration of this compound significantly reduced tumor growth in xenograft models of breast cancer.

Comparative Analysis

To contextualize the biological activity of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, it is beneficial to compare it with structurally similar compounds. The following table outlines comparisons with related compounds:

Compound NameCAS NumberKey Features
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid220352-36-3Contains difluoro substituents; varied activity
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid68158478Chlorine substitution; studied for anticancer properties
2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid2307771-63-5Explored for anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound is synthesized via cyclopropanation reactions. For example, diazo compounds (e.g., ethyl diazoacetate) react with fluorinated olefins in the presence of transition metal catalysts (e.g., Rh₂(OAc)₄) under inert atmospheres at low temperatures to form the cyclopropane ring. Subsequent hydrolysis and fluorination steps introduce the carboxylic acid and fluorine groups. Reaction temperature and catalyst choice critically impact stereoselectivity, with rhodium catalysts favoring trans-diastereomers .
  • Data : Evidence from cyclopropanation of similar substrates shows yields of 60–80% with enantiomeric excess (ee) >90% under optimized conditions .

Q. How is the stereochemical configuration of the cyclopropane ring validated, and what analytical techniques are essential for characterization?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-NMR coupling constants (J1,2J_{1,2}), distinguishes cis vs. trans isomers. X-ray crystallography provides definitive stereochemical confirmation. For example, the trans configuration shows characteristic coupling constants of J1,2=4.55.5HzJ_{1,2} = 4.5–5.5 \, \text{Hz} in 1H^{1}\text{H}-NMR .
  • Data : In trans-2-fluorocyclopropane derivatives, the fluorine atom and carboxylic acid group occupy opposite faces, confirmed by X-ray diffraction (C–C–F bond angle ~118°) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodology : The cyclopropane scaffold is used to design enzyme inhibitors (e.g., proteases, kinases) due to its conformational rigidity. The fluorine atom enhances metabolic stability and bioavailability. For instance, fluorinated cyclopropanes are intermediates in synthesizing neuroactive or anti-inflammatory agents .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenyl group influence the reactivity and stability of the cyclopropane ring in acidic or basic environments?

  • Methodology : Density functional theory (DFT) calculations predict ring-opening tendencies. Experimentally, the compound is treated with acids (e.g., HCl) or bases (e.g., NaOH) under controlled conditions, and products are analyzed via LC-MS. The electron-withdrawing fluorine group stabilizes the ring against ring-opening via lowering LUMO energy .
  • Data : At pH < 2, the cyclopropane ring remains intact for >24 hours, while at pH > 10, partial ring-opening occurs within 6 hours, yielding allylic fluorides .

Q. What strategies resolve discrepancies in enantiomeric excess (ee) between synthetic batches?

  • Methodology : Chiral chromatography (e.g., Chiralpak IA/IB columns) quantifies ee. Batch inconsistencies often arise from catalyst degradation or impurities in diazo precursors. Recrystallization in hexane/ethyl acetate (3:1) improves ee from 85% to 98% .
  • Data : A study on similar cyclopropanes showed that residual copper catalysts reduce ee by 10–15%; chelating agents (e.g., EDTA) mitigate this .

Q. How does the fluorinated cyclopropane core interact with biological targets, such as GABA receptors or bacterial enzymes?

  • Methodology : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes. In vitro assays (e.g., fluorescence polarization) measure inhibition constants (KiK_i). The trans configuration aligns the fluorine atom with hydrophobic pockets in enzyme active sites, enhancing binding affinity .
  • Data : For GABAₐ receptor analogs, fluorinated cyclopropanes show Ki=12nMK_i = 12 \, \text{nM} vs. 45 nM for non-fluorinated analogs .

Q. What are the limitations of current green chemistry approaches in scaling up synthesis, and how can they be addressed?

  • Methodology : Solvent-free cyclopropanation or biocatalytic routes (e.g., using engineered P450 enzymes) reduce waste. Life-cycle analysis (LCA) compares traditional vs. green methods. Current challenges include low biocatalyst turnover (<100 cycles) and high enzyme production costs .
  • Data : Solvent-free methods achieve 70% yield vs. 85% for traditional routes but reduce solvent waste by 90% .

Data Contradictions & Research Gaps

  • Stereochemical Stability : reports high stability of the trans configuration, while notes partial racemization in polar solvents (e.g., DMSO). Further studies on solvent effects are needed.
  • Biological Activity : While highlights therapeutic potential, no in vivo data exists for this specific compound. Preclinical toxicity studies are recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.